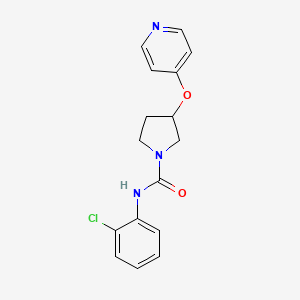

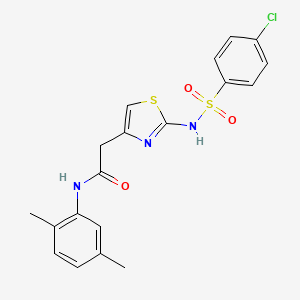

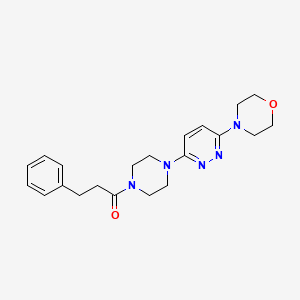

![molecular formula C23H15NO4S2 B2553553 3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 383899-29-4](/img/structure/B2553553.png)

3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" is a complex organic molecule that appears to be related to several classes of compounds with diverse biological activities. The benzo[d]thiazol and chromen (coumarin) moieties are common in molecules with potential pharmacological properties, and the thiophene ring is a structural component often found in drugs and materials with unique chemical properties.

Synthesis Analysis

The synthesis of related benzo[d]thiazol derivatives has been explored in various studies. For instance, the diastereoselective synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, which suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of benzo[b]thiophene derivatives has been reported, which could provide insights into the synthetic strategies for incorporating the thiophene-2-carboxylate moiety .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography . These techniques could be employed to determine the molecular structure of "3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" and confirm its stereochemistry.

Chemical Reactions Analysis

The reactivity of benzo[d]thiazol and thiophene moieties has been explored in the literature. For example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene has been studied, which could provide insights into the types of chemical reactions that the thiophene moiety in the compound might undergo . Moreover, the synthesis of coumarin-thiazole derivatives with antimicrobial activity indicates that the compound could participate in reactions leading to biologically active materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, UV–Vis spectroscopy, and thermal analysis . These methods could be applied to analyze the physical and chemical properties of the compound , including its thermal stability and electronic properties.

科学的研究の応用

Synthesis and Biological Activities

Researchers have synthesized various benzo[b]thiophene derivatives, demonstrating their significance in synthetic medicinal chemistry due to a broad spectrum of pharmacological properties. These compounds were characterized using elemental analyses, IR, NMR, and Mass spectral studies, and some exhibited potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial Applications and Coating Materials

Another study focused on coumarin-thiazole derivatives for their significant biological activity, highlighting their use as antimicrobial agents when incorporated into polymers and polymer composites. These derivatives exhibited a very good antimicrobial effect against various micro-organisms, suggesting potential applications in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

Novel Synthesis Methods

An unusual synthesis method for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was observed through a reaction involving ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate and arylthioureas. This approach offered a new pathway for the preparation of title compounds via benzopyran ring opening, with excellent yields (Kavitha et al., 2018).

Antioxidant Properties

A study on the antioxidant determination of a coumarin-substituted heterocyclic compound showed high antioxidant activities. The scavenging ability of this compound was compared to vitamin C, indicating its potential as a natural antioxidant source (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Selective Fluorescence Chemosensors

Research into a fluorogenic probe based on 3,4-dimethylthieno[2,3-b]thiophene for detecting Pb(II) ions in neutral buffer solutions revealed high selectivity and sensitivity. This probe's unique properties suggest applications in environmental monitoring and safety (Cao et al., 2011).

特性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4S2/c1-12-16(28-23(26)18-8-5-11-29-18)10-9-14-20(25)19(13(2)27-21(12)14)22-24-15-6-3-4-7-17(15)30-22/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFBZAUICXCGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

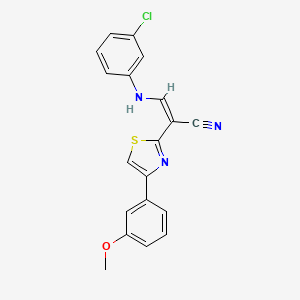

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

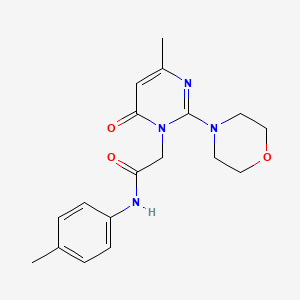

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)